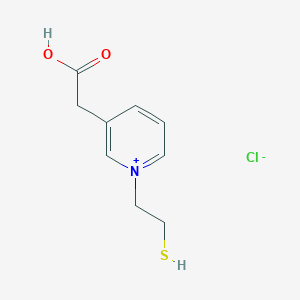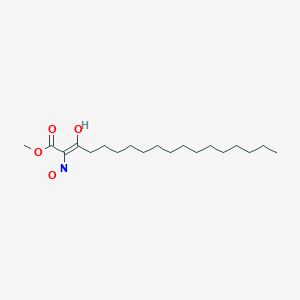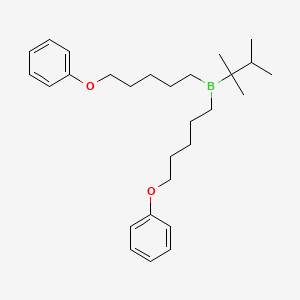
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of functional groups such as carboxymethyl and sulfanylethyl in the molecule suggests potential reactivity and utility in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is functionalized to introduce the carboxymethyl and sulfanylethyl groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced under specific conditions.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylethyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the carboxymethyl group may result in ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The carboxymethyl and sulfanylethyl groups may interact with enzymes or receptors, modulating their activity. The pyridinium ring can also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium Chloride: A simpler analog without the carboxymethyl and sulfanylethyl groups.
Nicotinamide Adenine Dinucleotide (NAD+): A biologically relevant pyridinium compound involved in redox reactions.
Eigenschaften
| 103868-63-9 | |
Molekularformel |
C9H12ClNO2S |
Molekulargewicht |
233.72 g/mol |
IUPAC-Name |
2-[1-(2-sulfanylethyl)pyridin-1-ium-3-yl]acetic acid;chloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-9(12)6-8-2-1-3-10(7-8)4-5-13;/h1-3,7H,4-6H2,(H-,11,12,13);1H |
InChI-Schlüssel |
KLFCHFJKYXWOOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)CCS)CC(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)


![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/no-structure.png)
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)

![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)


![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)
